REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]12(N)[CH2:13]C(CC1)C[CH2:8]2.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>C(OCC)C>[CH:7]12[CH2:13][CH:3]([CH:2]=[CH:8]1)[CH2:4][CH:5]2[CH2:6][NH:1][S:16]([CH3:15])(=[O:18])=[O:17]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C12(CCC(CC1)C2)N
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a dry 500 ml round bottom flask equipped with a magnetic stirrer, condenser and an addition funnel
|
Type
|
ADDITION
|
Details
|
was added 75 ml
|
Type
|
CUSTOM
|
Details
|
of dry
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the pyridinium hydrochloride salt
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
resulting in a solid
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted several times with deionized water
|
Type
|
ADDITION
|
Details
|
After treating with decolorizing carbon
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The solid product was recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure in 76% yield, mp 60-62° C
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C12C(CC(C=C1)C2)CNS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |